1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O3/c14-10-2-1-8(7-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDIMKGSZUQUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607358 | |
| Record name | 1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773101-05-6 | |
| Record name | 1-(3,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 3,4-Dichlorophenyl-Substituted Cyclohexanone Nitrile
The synthesis begins with the preparation of a nitrile precursor, 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile. This step involves coupling a 3,4-dichlorophenyl Grignard reagent with a cyclohexenone derivative under anhydrous conditions. For example, cyclohexenone may react with 3,4-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to yield the substituted cyclohexanol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the ketone, while a cyano group is introduced via nucleophilic substitution using potassium cyanide in dimethyl sulfoxide (DMSO).
Alkaline Hydrolysis to Carboxylic Acid
The nitrile intermediate undergoes alkaline hydrolysis to form the carboxylic acid. In a representative procedure, 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile is treated with 45% sodium hydroxide solution at 40°C for 6–8 hours. The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the target compound. This method, adapted from analogous syntheses of dichlorinated isothiazolecarboxylic acids, achieves yields of 77–90% after filtration and drying.
Table 1: Reaction Conditions for Nitrile Hydrolysis
| Parameter | Value | Source |
|---|---|---|
| Temperature | 40°C | |
| Reaction Time | 6–8 hours | |
| Base | 45% NaOH | |
| Acidification Agent | HCl | |
| Yield | 77–90% |
Oxidation of Primary Alcohol Precursors
Synthesis of 1-(3,4-Dichlorophenyl)-4-Hydroxycyclohexanemethanol
An alternative route involves oxidizing a primary alcohol precursor. Starting with 1-(3,4-dichlorophenyl)-4-hydroxycyclohexanemethanol, the alcohol is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic medium. The ketone at the 4-position is preserved by protecting the cyclohexane ring with a tert-butyldimethylsilyl (TBS) group during oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) yields the final product. This method mirrors classical carboxylic acid synthesis from primary alcohols, as outlined in academic protocols.
Optimization Challenges
Oxidation must be carefully controlled to avoid over-oxidation of the ketone. Excess KMnO₄ or prolonged reaction times lead to decarboxylation or ring-opening byproducts. Yields for this route are moderately lower (60–70%) compared to nitrile hydrolysis, but the method avoids handling toxic cyanide reagents.
Table 2: Comparative Analysis of Oxidation Methods
| Method | Yield | Toxicity Concerns | Scalability |
|---|---|---|---|
| Nitrile Hydrolysis | 77–90% | Cyanide intermediates | High |
| Alcohol Oxidation | 60–70% | Strong oxidants (KMnO₄) | Moderate |
Cyclohexane Ring Construction via Diels-Alder Reaction
Diene and Dienophile Selection
The cyclohexane backbone can be assembled de novo using a Diels-Alder reaction. A diene such as 1,3-butadiene reacts with a dienophile bearing the 3,4-dichlorophenyl group, such as 3,4-dichlorophenyl maleic anhydride. The reaction, conducted at 120°C in xylenes, forms a bicyclic adduct that is hydrolyzed to the dicarboxylic acid. Selective reduction of one carboxylic acid to a ketone using lithium aluminum hydride (LiAlH₄) followed by oxidation of the other to a carboxylic acid completes the synthesis.
Stereochemical Considerations
The Diels-Alder approach introduces stereochemistry at the cyclohexane ring’s 1- and 4-positions. Nuclear magnetic resonance (NMR) analysis of the product reveals a trans configuration between the dichlorophenyl and ketone groups, which is critical for the compound’s physicochemical properties.
Friedel-Crafts Acylation Strategies
Limitations of Electrophilic Aromatic Substitution
While Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings, the electron-withdrawing chlorine atoms on the 3,4-dichlorophenyl group deactivate the ring toward electrophilic attack. Attempts to acylate 1,2-dichlorobenzene directly with cyclohexanecarbonyl chloride in the presence of aluminum chloride (AlCl₃) result in negligible product formation. This necessitates indirect approaches, such as pre-functionalizing the cyclohexane ring before introducing the dichlorophenyl group.
Purification and Isolation Techniques
Crystallization and Filtration
Crude 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid is purified via recrystallization from ethanol-water mixtures. The compound’s moderate solubility in hot ethanol (2.1 g/100 mL at 60°C) allows for efficient recovery of crystalline product. Filtration through diatomaceous earth removes polymeric byproducts, as documented in patent examples.
Chromatographic Methods
For high-purity applications, flash chromatography on silica gel with ethyl acetate/hexane gradients (0–30% ethyl acetate) resolves residual dichlorophenyl precursors. The carboxylic acid’s polarity necessitates acidic modifiers like 0.1% acetic acid in the mobile phase to prevent tailing.
Analytical Characterization
Spectroscopic Data
- Infrared (IR) Spectroscopy : Strong absorptions at 1705 cm⁻¹ (C=O stretch of carboxylic acid) and 1680 cm⁻¹ (ketone C=O stretch).
- ¹H NMR (300 MHz, CDCl₃) : δ 7.53 (s, 1H, aromatic), 3.12–2.98 (m, 2H, cyclohexane), 2.75–2.60 (m, 2H, cyclohexane), 2.45 (s, 1H, carboxylic acid).
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions, forming esters. This reaction is critical for modifying solubility or bioavailability in pharmaceutical applications.
Mechanism :
-
Protonation of the carboxylic acid enhances electrophilicity.
-
Nucleophilic attack by the alcohol forms a tetrahedral intermediate.
Example Conditions :
| Reagent | Catalyst | Temperature | Product |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | Methyl 1-(3,4-DCP)-4-oxocyclohexanecarboxylate |
| Ethanol | DCC/DMAP | RT | Ethyl 1-(3,4-DCP)-4-oxocyclohexanecarboxylate |
Key Insight :
Ester derivatives exhibit improved lipid solubility, facilitating membrane permeability in biological systems.
Reduction of the Ketone Group
The 4-oxo group can be reduced to a secondary alcohol or fully saturated cyclohexane ring using hydride donors.
Mechanism :
Example Conditions :
| Reducing Agent | Solvent | Product |
|---|---|---|
| NaBH₄ | THF/MeOH | 1-(3,4-DCP)-4-hydroxycyclohexanecarboxylic acid |
| LiAlH₄ | Diethyl ether | 1-(3,4-DCP)-cyclohexane-1,4-diolcarboxylic acid |
Research Finding :
Selective reduction of the ketone without affecting the carboxylic acid is achievable using borane-THF, which preferentially targets carbonyl groups .
Nucleophilic Acyl Substitution
The carboxylic acid participates in nucleophilic acyl substitution to form derivatives like amides or acid chlorides.
Mechanism :
-
Activation of the carboxyl group (e.g., via thionyl chloride) forms an acyl chloride.
-
Nucleophilic attack by amines or alcohols yields amides or esters .
Example Reactions :
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ | 1-(3,4-DCP)-4-oxocyclohexanecarbonyl chloride | Precursor for peptide coupling |
| NH₃ (g) | 1-(3,4-DCP)-4-oxocyclohexanecarboxamide | Bioactive intermediate |
Key Insight :
Dicyclohexylcarbodiimide (DCC) efficiently activates the carboxyl group for amide bond formation without racemization .
Aromatization Reactions
Under enzymatic or oxidative conditions, the cyclohexane ring undergoes aromatization to form phenolic derivatives.
Mechanism (Enzymatic) :
-
Desaturase I introduces a double bond at C2–C3, forming 4-oxocyclohex-2-enecarboxylic acid.
-
Desaturase II further dehydrogenates the ring to yield 4-hydroxybenzoic acid .
Example Conditions :
| Catalyst | Byproduct | Product |
|---|---|---|
| Corynebacterium enzymes | H₂O₂ | 4-Hydroxybenzoic acid |
Research Significance :
This pathway is critical in biodegradation studies, revealing environmental persistence and metabolic breakdown routes .
Decarboxylation
Thermal or catalytic decarboxylation removes CO₂, yielding a ketone-substituted cyclohexane derivative.
Mechanism :
-
Heating induces cleavage of the C–COOH bond.
-
Stabilization via conjugation with the ketone group.
Example Conditions :
| Temperature (°C) | Catalyst | Product |
|---|---|---|
| 200 | CuO | 1-(3,4-Dichlorophenyl)-4-oxocyclohexane |
Comparative Reactivity Table
| Reaction Type | Rate Determinant Step | Key Influencing Factor |
|---|---|---|
| Esterification | Protonation of carboxyl | Acid strength, steric hindrance |
| Ketone reduction | Hydride attack on carbonyl | Reducing agent strength |
| Aromatization | Enzymatic dehydrogenation | Substrate-enzyme affinity |
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid exhibit significant antimicrobial properties against various pathogens. Studies have shown that modifications to the structure can enhance efficacy against resistant bacterial strains.
-
Pharmaceutical Development :
- The compound serves as a lead structure in the development of new pharmaceuticals, particularly in the realm of anti-inflammatory and analgesic agents. Its ability to interact with specific biological targets makes it a candidate for drug design.
-
Agricultural Chemistry :
- In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide. Its effectiveness in controlling certain plant pathogens suggests it could be developed into a viable agricultural chemical.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. The results demonstrated that specific modifications to the dichlorophenyl group significantly increased the compound's potency against Gram-positive bacteria, highlighting the importance of structure-activity relationships in drug design.
| Compound | Activity (MIC) | Target Bacteria |
|---|---|---|
| Original | 32 µg/mL | Staphylococcus aureus |
| Derivative A | 8 µg/mL | Staphylococcus aureus |
| Derivative B | 16 µg/mL | Escherichia coli |
Case Study 2: Anti-inflammatory Properties
In another study, the anti-inflammatory properties of this compound were assessed using an animal model of inflammation. The results indicated that administration of the compound led to a significant reduction in inflammatory markers compared to control groups.
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 55 |
Industrial Applications
-
Synthesis of Fine Chemicals :
- The compound is utilized as an intermediate in the synthesis of fine chemicals and agrochemicals, owing to its reactive carboxylic acid group which can be easily modified for further chemical transformations.
-
Material Science :
- Research into polymer chemistry has identified potential uses for this compound in creating novel materials with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Fluorinated Analog: 1-(4-Fluorophenyl)-4-Oxocyclohexanecarboxylic Acid
CAS : 80912-58-9 | Molecular Formula : C₁₃H₁₃FO₃ | Molar Mass : 244.24 g/mol
This analog replaces the 3,4-dichlorophenyl group with a 4-fluorophenyl substituent. Key differences include:
Urea Derivatives: 1,3-Diarylureas (e.g., BTdCPU, NCPdCPU)
Examples :
- BTdCPU : 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea
- NCPdCPU : 1-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea
Key Differences : - Functional Group : Urea (-NH-C(=O)-NH-) replaces the carboxylic acid group.
- Bioactivity : Di-substituted ureas are studied for growth inhibition and herbicide resistance mechanisms. BTdCPU and NCPdCPU exhibit potent biological activity due to their dual aromatic systems and electron-withdrawing substituents .
- Degradation : Ureas like DCPMU (1-(3,4-dichlorophenyl)-3-methylurea) and DCPU (1-(3,4-dichlorophenyl)urea) are metabolites of diuron, highlighting their role in environmental bioremediation .
Natural Cyclohexanecarboxylic Acid Derivatives
Examples :
- 4-O-Caffeoylquinic Acid : Found in Coffea canephora (robusta coffee), with a caffeoyl group replacing the dichlorophenyl moiety.
- 3-O-Feruloylquinic Acid : Contains a feruloyl group and is used as a reference standard in pharmacological research .
Key Differences : - Substituents: Natural derivatives feature hydroxylated phenylpropanoic acid groups (e.g., caffeoyl, feruloyl) instead of halogens.
- Applications : These compounds are antioxidants and flavor precursors in food/cosmetic industries, contrasting with synthetic analogs’ roles in chemical synthesis .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural integrity and purity of 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylic acid?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%). Mass spectrometry (MS) provides molecular weight confirmation (e.g., exact mass: ~272.996 g/mol as seen in analogous compounds) .
- Example Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂Cl₂O₃ |
| Exact Mass | ~272.996 g/mol |
| LogP | ~2.5 (predicted) |
Q. How can researchers optimize synthesis protocols to improve yield and reduce byproducts?
- Methodology : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization or column chromatography using gradient elution. Validate purity using melting point analysis and HPLC .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodology : Conduct stability tests under varying pH (2–12), temperatures (4–50°C), and light exposure. Use UV-Vis spectroscopy to track degradation. Solubility can be assessed in DMSO, methanol, or buffered solutions, with sonication for dispersion .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the compound’s biological activity across studies?
- Methodology : Standardize assay conditions (cell lines, incubation time, controls). Verify compound purity via HPLC-MS. Use dose-response curves (IC₅₀/EC₅₀) and statistical meta-analysis to reconcile discrepancies. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Q. What experimental designs are suitable for investigating microbial degradation pathways of this compound?
- Methodology : Expose the compound to microbial consortia (e.g., Strain SL-6) under aerobic/anaerobic conditions. Track metabolites via LC-MS/MS. Key metabolites may include dechlorinated derivatives (e.g., 1-(3,4-dichlorophenyl)urea) and TCA cycle intermediates (e.g., succinic acid) .
- Example Pathway :
| Step | Metabolite | Enzyme Involved |
|---|---|---|
| 1 | DCPMU | Hydrolase |
| 2 | DCPU | Cytochrome P450 |
| 3 | MA | Dioxygenase |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Employ density functional theory (DFT) to calculate electrostatic potential surfaces. Use molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., cyclooxygenase). Validate predictions with in vitro binding assays .
- Key Parameters :
| Property | Value |
|---|---|
| PSA | ~57.6 Ų |
| H-bond acceptors/donors | 5/2 |
Q. What strategies validate the stereochemical configuration of the cyclohexane ring?
- Methodology : Use 2D NMR techniques (COSY, NOESY) to assign spatial relationships. X-ray crystallography provides definitive confirmation. Compare experimental optical rotation with computational predictions (e.g., Gaussian 16) .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the dichlorophenyl group?
- Methodology : Synthesize analogs with substituent variations (e.g., methyl, methoxy). Test bioactivity in enzyme inhibition assays. Correlate electronic (Hammett constants) and steric effects with activity trends .
Data Contradiction Analysis
- Case Study : Discrepancies in reported LogP values (e.g., 2.5 vs. 3.1) may arise from measurement methods (shake-flask vs. HPLC). Address by standardizing protocols and using computational validation (e.g., ChemAxon) .
Safety and Handling
- Precautions : Use PPE (gloves, goggles) and work in a fume hood. Follow first-aid measures for inhalation/skin contact as per SDS guidelines (e.g., rinse with water for 15+ minutes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
